(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid
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Overview
Description
(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atoms and Boc group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can serve as a probe to study the effects of fluorine substitution on biological activity. It may also be used in the design of fluorinated analogs of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-[(tert-Butoxy)carbonyl]-piperidine-3-carboxylic acid: Lacks the fluorine atoms, resulting in different reactivity and biological properties.
(3R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-3-carboxylic acid: Contains only one fluorine atom, which may affect its stability and reactivity.
(3R)-1-[(tert-Butoxy)carbonyl]-5,5-dimethylpiperidine-3-carboxylic acid: Substitutes fluorine atoms with methyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of two fluorine atoms in (3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(3R)-5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKMLCRSUWLHZ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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